molecular formula C5H8ClN3 B12970342 (5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine

(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B12970342
M. Wt: 145.59 g/mol
InChI Key: RTPVERIHCVYCGG-UHFFFAOYSA-N
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Description

(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine typically involves the chlorination of 1-methylpyrazole followed by amination. One common method involves the reaction of 1-methylpyrazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 5-position. The resulting 5-chloro-1-methylpyrazole is then reacted with an amine source, such as ammonia or methylamine, under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. .

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups at the 5-position .

Scientific Research Applications

(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and can be used in the development of new materials with unique properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of (5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-1H-pyrazol-4-yl)methanamine
  • 5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl) (2-fluorophenyl) methanone

Uniqueness

(5-Chloro-1-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

(5-chloro-1-methylpyrazol-4-yl)methanamine

InChI

InChI=1S/C5H8ClN3/c1-9-5(6)4(2-7)3-8-9/h3H,2,7H2,1H3

InChI Key

RTPVERIHCVYCGG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)CN)Cl

Origin of Product

United States

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